Cas no 1217648-75-3 (Nortilidine-D3 hydrochloride solution)
Nortilidine-D3 hydrochloride solution Chemical and Physical Properties
Names and Identifiers
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- Nortilidine-D3 hydrochloride solution
- Nortilidine-d3 Hydrochloride
- ethyl (1R,2R)-1-phenyl-2-(trideuteriomethylamino)cyclohex-3-ene-1-carboxylate,hydrochloride
- trans-2-(Methyl-d3)amino-1-phenyl-3-cyclohexene-1-carboxylic Acid Ethyl Ester Hydrochloride
- 1217648-75-3
- ethyl (1R,2R)-1-phenyl-2-(trideuteriomethylamino)cyclohex-3-ene-1-carboxylate;hydrochloride
- DTXSID80858228
- Ethyl (1R,6R)-6-[(~2~H_3_)methylamino]-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate--hydrogen chloride (1/1)
-
- Inchi: 1S/C16H21NO2.ClH/c1-3-19-15(18)16(13-9-5-4-6-10-13)12-8-7-11-14(16)17-2;/h4-7,9-11,14,17H,3,8,12H2,1-2H3;1H/t14-,16-;/m1./s1/i2D3;
- InChI Key: REPHWVDUMWCCKC-VTWXJATBSA-N
- SMILES: Cl.O(CC)C([C@@]1(C2C=CC=CC=2)CCC=C[C@H]1NC([2H])([2H])[2H])=O
Computed Properties
- Exact Mass: 298.15300
- Monoisotopic Mass: 298.1527369Da
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 334
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Melting Point: 208-210?C
- Flash Point: Degrees Fahrenheit:48.2°F
Degrees Celsius:9°C - PSA: 38.33000
- LogP: 3.61840
- Color/Form: 100 μg/mL in methanol (as free base)
Nortilidine-D3 hydrochloride solution Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H301 + H311 + H331-H370
- Warning Statement: P210-P260-P280-P301+P310-P311
- Hazardous Material transportation number:UN1230 - class 3 - PG 2 - Methanol, solution
- WGK Germany:1
- Hazard Category Code: 11-23/24/25-39/23/24/25
- Safety Instruction: 7-16-36/37-45
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Hazardous Material Identification:
- Storage Condition:−20°C
Nortilidine-D3 hydrochloride solution Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-062-1ML |
Nortilidine-D |
1217648-75-3 | 100 μg/mL in methanol (as free base), ampule of 1 mL, certified reference material, Cerilliant | 1ML |
4503.77 | 2021-05-13 |
Nortilidine-D3 hydrochloride solution Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on Nortilidine-D3 hydrochloride solution
Introduction to Nortilidine-D3 hydrochloride solution (CAS No: 1217648-75-3)
Nortilidine-D3 hydrochloride solution is a deuterated derivative of nortilidine, a compound that has garnered significant attention in the field of pharmaceutical research due to its unique pharmacological properties. With the CAS number 1217648-75-3, this solution is specifically formulated for research applications, offering a high degree of purity and stability. The introduction of deuterium atoms in the molecular structure enhances the metabolic stability of the compound, making it an invaluable tool for studies involving drug metabolism and pharmacokinetics.
The chemical structure of Nortilidine-D3 hydrochloride solution consists of a tricyclic piperidine core, which is a common motif in many pharmacologically active agents. This core structure contributes to the compound's ability to interact with various biological targets, including serotonin receptors. Specifically, nortilidine and its derivatives have been studied for their potential as serotonin receptor modulators, particularly in the treatment of neurological and gastrointestinal disorders.
In recent years, there has been a growing interest in the development of radiolabeled compounds for use in positron emission tomography (PET) imaging. The deuterated version of nortilidine, Nortilidine-D3 hydrochloride solution, serves as an excellent candidate for such applications due to its improved metabolic stability and favorable pharmacokinetic profile. This makes it easier to track the compound within living systems using PET scans, providing researchers with valuable insights into receptor binding and distribution.
One of the most compelling aspects of Nortilidine-D3 hydrochloride solution is its potential in understanding the mechanisms of action of serotonin receptor modulators. Serotonin receptors play a crucial role in various physiological processes, including mood regulation, pain perception, and gastrointestinal motility. By studying deuterated analogs like this one, researchers can gain a deeper understanding of how these receptors function and how they can be targeted therapeutically.
The synthesis of Nortilidine-D3 hydrochloride solution involves advanced chemical techniques that ensure the incorporation of deuterium atoms at specific positions within the molecule. This process requires precise control over reaction conditions and often involves multiple steps to achieve high yields and purity. The final product is then formulated into a solution that maintains stability under various storage conditions, making it convenient for laboratory use.
Current research in the field of neuropharmacology has highlighted the importance of serotonin receptor modulators in treating neurological disorders such as depression, anxiety, and chronic pain. Studies using Nortilidine-D3 hydrochloride solution have shown promising results in preclinical models, suggesting that this compound could be a valuable tool for developing new therapeutic strategies. Additionally, its use in PET imaging studies has provided new insights into the spatial distribution and density of serotonin receptors in the brain.
The development of Nortilidine-D3 hydrochloride solution also underscores the broader trend in pharmaceutical research towards using deuterated compounds to improve drug efficacy and reduce side effects. Deuterium labeling can alter metabolic pathways, leading to increased drug half-life and reduced clearance rates. This can make drugs more effective while minimizing toxicity, an approach that has gained significant traction in recent years.
In conclusion, Nortilidine-D3 hydrochloride solution (CAS No: 1217648-75-3) is a highly specialized compound with significant applications in pharmaceutical research. Its unique properties make it an excellent tool for studying serotonin receptor function and developing new treatments for neurological and gastrointestinal disorders. As research continues to evolve, compounds like this one will play an increasingly important role in advancing our understanding of human biology and improving patient care.
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